1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime
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Description
1-(2,4-Dichlorobenzyl)-1H-indole-2,3-dione 3-oxime, commonly known as DCB-oxime, is an aromatic heterocyclic compound that is used in various scientific research applications. It is a versatile compound that has a wide range of uses, including as a catalyst, ligand, and reagent. DCB-oxime has been studied extensively and has been found to have a number of important biochemical and physiological effects.
Scientific Research Applications
Indole Synthesis and Applications
Indole Synthesis : Indole and its derivatives, including isatin (1H-indole-2,3-diones), are crucial for developing pharmacologically active compounds. Various synthesis methods, such as the Fischer indole synthesis, provide frameworks for creating indole-based molecules with potential therapeutic uses (Taber & Tirunahari, 2011).
Heterocyclic Compounds Based on Isatins : Isatin and its derivatives are valuable for synthesizing a wide range of N-heterocycles with significant biological activities. The Pfitzinger, ring-opening, and ring expansion reactions are key methods for creating new heterocyclic compounds from isatin (Sadeghian & Bayat, 2022).
Anticonvulsant Agents : Isatin derivatives, specifically Schiff bases, have been identified as potent anticonvulsant agents. Their ability to act at low concentrations highlights the therapeutic potential of indole derivatives in neurology (Mathur & Nain, 2014).
Biologically Oriented Applications
Bioactivity of Isatin Derivatives : Isatin, known chemically as indole-1H-2,3- dione, and its analogs have shown a wide range of biological activities, including analgesic, anticancer, anti-inflammatory, and antiviral effects. This diversity underlines the importance of indole derivatives in medicinal chemistry and drug development (Chauhan et al., 2020).
Pharmacokinetics and Hepatic Protection : Indole derivatives, particularly indole-3-carbinol (I3C) and its major derivatives, have shown protective effects against chronic liver injuries through mechanisms such as detoxification, immunomodulation, and anti-inflammation (Wang et al., 2016).
properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3-nitrosoindol-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-10-6-5-9(12(17)7-10)8-19-13-4-2-1-3-11(13)14(18-21)15(19)20/h1-7,20H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPKEDJBCQNBRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2CC3=C(C=C(C=C3)Cl)Cl)O)N=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime |
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